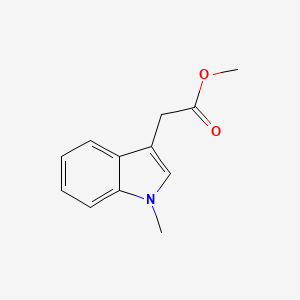

Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-methylindol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-13-8-9(7-12(14)15-2)10-5-3-4-6-11(10)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLZLLFFFQKDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455403 | |

| Record name | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58665-00-2 | |

| Record name | Methyl 1-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58665-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Introduction

Methyl 2-(1-methyl-1H-indol-3-yl)acetate, a significant derivative of indole-3-acetic acid, holds a pivotal role in chemical and pharmaceutical research. Its structural similarity to the auxin class of plant hormones makes it a valuable standard in metabolic studies.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these syntheses, offering not just protocols but a comprehensive understanding of the chemical transformations involved.

Two principal and highly effective strategies for the synthesis of this compound will be discussed:

-

Direct N-methylation of Methyl 2-(1H-indol-3-yl)acetate: A straightforward approach involving the selective methylation of the indole nitrogen.

-

One-Pot Synthesis from Indole-3-acetic Acid: An efficient method that combines N-methylation and esterification in a single synthetic step.

Additionally, a plausible route via the Fischer Indole Synthesis will be outlined, showcasing a classic method for constructing the core indole scaffold.

Strategy 1: Direct N-methylation of Methyl 2-(1H-indol-3-yl)acetate

This strategy is predicated on the selective alkylation of the indole nitrogen of the readily available starting material, Methyl 2-(1H-indol-3-yl)acetate. The use of dimethyl carbonate (DMC) as a methylating agent is a green and effective choice, offering a safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[5][6][7]

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism. The indole nitrogen, being weakly acidic, is deprotonated by a mild base, typically potassium carbonate, to form the corresponding indolide anion. This anion then acts as a nucleophile, attacking one of the methyl groups of dimethyl carbonate. The methoxycarbonate anion is a good leaving group, facilitating the formation of the N-methylated product.

Experimental Protocol

A detailed, step-by-step methodology for this synthesis is as follows:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-(1H-indol-3-yl)acetate (1 equivalent).

-

Addition of Reagents: Add anhydrous potassium carbonate (approximately 2 equivalents) and N,N-dimethylformamide (DMF) to create a slurry.

-

Addition of Methylating Agent: Introduce dimethyl carbonate (DMC, approximately 3 equivalents) to the reaction mixture.[7]

-

Reaction Conditions: Heat the mixture to reflux (around 130 °C) and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[5][6] The reaction is typically complete within 3.5 to 6 hours.[5][7]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add water to the flask to dissolve the inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent, such as tert-butyl methyl ether (TBME) or ethyl acetate.[5]

-

Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Methyl 2-(1H-indol-3-yl)acetate | [8] |

| Methylating Agent | Dimethyl Carbonate (DMC) | [5][6][7] |

| Base | Potassium Carbonate (K₂CO₃) | [5][6][7] |

| Solvent | N,N-dimethylformamide (DMF) | [5][6][7] |

| Reaction Temperature | ~130 °C (Reflux) | [5][6][7] |

| Typical Reaction Time | 3.5 - 6 hours | [5][7] |

| Isolated Yield | >90% (Reported for similar N-methylations) | [5] |

Visualizing the Workflow

Caption: Workflow for the N-methylation of Methyl 2-(1H-indol-3-yl)acetate.

Strategy 2: One-Pot Synthesis from Indole-3-acetic Acid

This elegant approach combines the esterification of the carboxylic acid and the N-methylation of the indole ring in a single reaction vessel, significantly improving the process efficiency.[5][6][7] Dimethyl carbonate serves as a dual-purpose reagent, acting as both the methyl source for esterification and N-methylation.

Mechanistic Rationale

The reaction proceeds in a stepwise manner within the same pot. Initially, the carboxylic acid of indole-3-acetic acid is deprotonated by the base (potassium carbonate) to form the carboxylate salt. This carboxylate then attacks dimethyl carbonate to form the methyl ester, Methyl 2-(1H-indol-3-yl)acetate. Subsequently, the indole nitrogen is deprotonated and undergoes N-methylation as described in Strategy 1. The esterification of the carboxyl group is generally faster than the N-methylation under these conditions.[7]

Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, charge indole-3-acetic acid (1 equivalent).[6][9]

-

Addition of Reagents: Add powdered potassium carbonate (approximately 1.5-2 equivalents) and N,N-dimethylformamide (DMF).[6][9]

-

Addition of Methylating Agent: Add dimethyl carbonate (DMC, approximately 3 equivalents) to the stirred mixture.[6][9]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 130 °C) for about 6 hours.[6][9] Monitor the disappearance of the starting material and the formation of the intermediate (O-methylated product) and the final product by HPLC.[5][7]

-

Work-up and Isolation:

-

Purification: The crude product, which may contain some of the O-methylated intermediate, can be purified by column chromatography over silica gel to yield pure this compound.[6] An analysis by HPLC can confirm the composition of the crude product.[5]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Indole-3-acetic Acid | [6][9] |

| Reagent | Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃) | [6][9] |

| Solvent | N,N-dimethylformamide (DMF) | [6][9] |

| Reaction Temperature | ~130 °C (Reflux) | [6][9] |

| Reaction Time | ~6 hours | [6][9] |

| Reported Crude Composition | ~89% N,O-dimethylated product, ~8% O-methylated product | [5] |

Visualizing the Synthetic Pathway

Caption: One-pot synthesis of this compound.

Strategy 3: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[10][11] While not a direct synthesis of the target molecule from a pre-existing indole, it represents a fundamental approach to building such structures from simpler precursors.

Plausible Synthetic Route

A plausible Fischer indole synthesis route to this compound would involve the reaction of N-methylphenylhydrazine with a suitable keto-ester, such as methyl 4-oxobutanoate (methyl succinaldehydate).

Mechanistic Overview

-

Hydrazone Formation: N-methylphenylhydrazine reacts with the ketone functionality of methyl 4-oxobutanoate to form the corresponding N-methylphenylhydrazone.

-

Tautomerization and[6][6]-Sigmatropic Rearrangement: The hydrazone tautomerizes to its enamine form. A subsequent acid-catalyzed[6][6]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.[11][12]

-

Cyclization and Aromatization: The di-imine undergoes cyclization and elimination of ammonia to form the aromatic indole ring, yielding the desired product.[11][12]

Visualizing the Fischer Indole Synthesis Mechanism

Sources

- 1. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 7. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 8. Methyl 2-(1H-indol-3-yl)acetate | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Chemical Properties of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a derivative of indole-3-acetic acid (IAA), a pivotal phytohormone belonging to the auxin class that governs numerous aspects of plant growth and development[1]. The N-methylation of the indole ring and esterification of the carboxylic acid provide a chemically stable scaffold that is of significant interest in medicinal chemistry, drug discovery, and agrochemical research. The indole moiety itself is a privileged structure, forming the core of many natural products and synthetic molecules with profound biological activity[2][3][4].

This guide provides an in-depth examination of the core chemical properties of this compound. It details its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity. The content is structured to deliver not only factual data but also the underlying chemical principles and experimental causality, offering field-proven insights for professionals engaged in its use.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are critical for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 58665-00-2 | [5] |

| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |

| Molecular Weight | 203.24 g/mol | Calculated |

| Appearance | White to Brown powder/lump | [6] |

| Melting Point | 34 °C | [5] |

| Boiling Point | 333.0 ± 17.0 °C (Predicted) | [5] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound involves the N-methylation of its precursor, Methyl 2-(1H-indol-3-yl)acetate. This reaction leverages the inherent acidity of the indole N-H proton.

Synthetic Pathway: N-Methylation

The synthesis proceeds via deprotonation of the indole nitrogen using a strong, non-nucleophilic base, followed by an Sₙ2 reaction with a methylating agent.

-

Causality of Reagent Choice :

-

Base (Sodium Hydride, NaH) : The pKa of the indole N-H is approximately 17 in DMSO, making it sufficiently acidic to be deprotonated by a strong base like sodium hydride. NaH is advantageous as its byproduct, H₂ gas, is easily removed from the reaction, driving the equilibrium forward.

-

Methylating Agent (Iodomethane, CH₃I) : Iodomethane is a highly effective electrophile for Sₙ2 reactions. Iodine is an excellent leaving group, facilitating a rapid and efficient methylation of the newly formed indolide anion.

-

Solvent (N,N-Dimethylformamide, DMF) : A polar aprotic solvent like DMF is ideal. It readily dissolves the indole substrate and the intermediate sodium salt, while also effectively solvating the sodium cation, thereby increasing the nucleophilicity of the indolide anion.

-

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the N-methylation of indole derivatives[5].

Materials:

-

Methyl 2-(1H-indol-3-yl)acetate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.4 eq)

-

Iodomethane (CH₃I) (1.4-1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

6N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve Methyl 2-(1H-indol-3-yl)acetate (e.g., 200 mg, 1.1 mmol) in anhydrous DMF (3 mL) under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Carefully add sodium hydride (60 mg, 1.5 mmol) portion-wise to the solution at room temperature. Stir until hydrogen evolution ceases, indicating the formation of the sodium indolide salt.[5]

-

Add iodomethane (223 mg, 1.58 mmol) dropwise to the reaction mixture.[5]

-

Stir the reaction at room temperature for 6 hours, monitoring its progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cautiously quench the reaction by acidifying the solution to a pH of 3-4 with 6N HCl.[5]

-

Dilute the mixture with water (5 mL) and perform an extraction with ethyl acetate (3 x 5 mL).[5]

-

Combine the organic layers, wash twice with saturated brine, and dry over anhydrous sodium sulfate.[5]

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Mechanistic Workflow Diagram

The diagram below illustrates the two-step mechanism: deprotonation followed by nucleophilic substitution.

Caption: Mechanism of N-methylation of the indole precursor.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, a reliable characterization can be predicted based on the known spectral properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure. The expected chemical shifts in a standard solvent like CDCl₃ are detailed below.

| Proton (¹H) Assignment | Predicted δ (ppm) | Multiplicity | Integration | Carbon (¹³C) Assignment | Predicted δ (ppm) |

| Indole H4-H7 | 7.10 - 7.65 | m | 4H | C=O | ~172.0 |

| Indole H2 | ~7.05 | s | 1H | Indole C7a | ~137.0 |

| N-CH₃ | ~3.75 | s | 3H | Indole C3a | ~128.5 |

| CH₂ | ~3.70 | s | 2H | Indole C4-C7 | 119.0 - 122.0 |

| O-CH₃ | ~3.68 | s | 3H | Indole C2 | ~126.0 |

| Indole C3 | ~108.0 | ||||

| O-CH₃ | ~52.0 | ||||

| N-CH₃ | ~32.8 | ||||

| CH₂ | ~31.2 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

-

~1735 cm⁻¹ (strong, sharp) : C=O stretch of the saturated ester.

-

~3100-3000 cm⁻¹ (medium) : Aromatic C-H stretch.

-

~2950-2850 cm⁻¹ (medium) : Aliphatic C-H stretch (from CH₃ and CH₂ groups).

-

~1600, 1470 cm⁻¹ (medium) : C=C stretches within the aromatic indole ring.

-

~1200-1100 cm⁻¹ (strong) : C-O stretch of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : Expected at m/z = 203, corresponding to the molecular formula C₁₂H₁₃NO₂.

-

Major Fragment : A prominent peak is expected at m/z = 144. This corresponds to the [M - 59]⁺ fragment, resulting from the characteristic loss of the methoxycarbonyl radical (•COOCH₃), forming a stable N-methyl skatyl cation.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two primary functional components: the electron-rich indole nucleus and the versatile ester group.

Reactivity of the Indole Nucleus

With the nitrogen atom methylated, the indole ring remains an electron-rich aromatic system. It is susceptible to electrophilic aromatic substitution. While the C3 position is blocked, electrophilic attack can occur at the C2 position of the pyrrole ring or on the benzene portion of the bicyclic system, depending on the reaction conditions and the nature of the electrophile.

Transformations of the Ester Functional Group

The ester moiety is a gateway to other functional groups, making the molecule a valuable synthetic intermediate.

-

Hydrolysis : Under either acidic or basic (saponification) conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 1-methyl-1H-indole-3-acetic acid . This is a crucial transformation for creating derivatives or for biological assays where the free acid is required.

-

Reduction : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the primary alcohol, 2-(1-methyl-1H-indol-3-yl)ethanol . This alcohol can then be used in further synthetic elaborations, such as ether or ester formations, or conversions to halides.

Reactivity Pathway Diagram

Caption: Key transformations of the ester functional group.

Applications in Research and Development

The unique structure of this compound positions it as a valuable molecule in several scientific domains:

-

Medicinal Chemistry : As a stable and lipophilic indole scaffold, it serves as a starting material or key intermediate in the synthesis of more complex molecules targeting a range of receptors and enzymes. The indole core is central to many pharmaceuticals, including those with anti-cancer and anti-inflammatory properties[2][4].

-

Agrochemical Science : Given its structural similarity to the auxin IAA, this compound and its derivatives are investigated for their potential as synthetic plant growth regulators. The N-methylation prevents metabolic degradation via N-oxidation, potentially leading to compounds with altered activity or longevity in plant systems[1].

-

Chemical Biology : It can be used as a chemical probe to study the binding pockets of auxin receptors or other indole-binding proteins. Its stability compared to the free acid or N-H indole makes it a more robust tool for certain in vitro assays.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Keep the container tightly sealed and store in a dry, cool place as recommended[5].

Conclusion

This compound is a well-defined chemical entity with a versatile profile. Its synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The compound's reactivity, centered on its electron-rich indole nucleus and modifiable ester group, makes it a valuable intermediate for creating diverse molecular architectures. For researchers in drug discovery and agricultural science, it offers a stable and synthetically accessible platform for the development of novel bioactive agents.

References

-

ACS Omega. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. [Link]

-

Wikipedia. Ibogaine. [Link]

-

ChemSynthesis. methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate. [Link]

-

SpringerLink. Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. [Link]

-

Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]

-

PubChem. Methyl indole-3-acetate | C11H11NO2 | CID 74706. [Link]

-

NIST WebBook. 1H-Indole-3-acetic acid, methyl ester. [Link]

-

NIH. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. [Link]

Sources

- 1. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. This compound | 58665-00-2 [chemicalbook.com]

- 6. Methyl Indole-3-acetate | 1912-33-0 | TCI AMERICA [tcichemicals.com]

A Comprehensive Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 2-(1-methyl-1H-indol-3-yl)acetate. It offers a detailed interpretation of the compound's carbon framework, supported by established spectroscopic principles and experimental best practices.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] Specifically, ¹³C NMR spectroscopy allows for the direct observation of the carbon backbone of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment.[2] This sensitivity arises from factors such as hybridization, the inductive and resonance effects of neighboring substituents, and steric interactions.[1] For complex heterocyclic systems like indole derivatives, which are prevalent scaffolds in medicinal chemistry, ¹³C NMR is an indispensable tool for unambiguous structural verification and characterization.[3][4]

This guide focuses on this compound, a substituted indole with applications in chemical synthesis. A thorough understanding of its ¹³C NMR spectrum is critical for confirming its identity, assessing its purity, and serving as a reference for the characterization of related novel compounds.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous assignment of the ¹³C NMR signals, a standardized numbering system for the carbon atoms of this compound is essential. The structure and numbering are depicted in the diagram below.

Figure 2. Standard workflow for ¹³C NMR data acquisition and processing.

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is typically used. [5]* Spectral Width (SW): A spectral width of approximately 240 ppm, centered around 100-120 ppm, is sufficient to encompass the expected range of carbon chemical shifts. [5]* Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. [2]Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a standard starting point. [5]For quantitative analysis, longer delays may be necessary to ensure full relaxation of all carbon nuclei. [6]* Receiver Gain (RG): The receiver gain should be optimized automatically by the instrument's software to maximize signal intensity without causing receiver overload.

Data Processing

-

Fourier Transform: Apply an exponential line broadening of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the central peak of the CDCl₃ solvent signal to 77.16 ppm. [5]

Advanced NMR Techniques for Unambiguous Assignment

While the assignments in Table 1 are based on well-established principles, for novel or more complex indole derivatives, two-dimensional (2D) NMR experiments are invaluable for providing definitive structural proof.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with their directly attached protons. [7]It is instrumental in distinguishing between quaternary carbons (which do not show a correlation) and protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. [7]HMBC is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons and for piecing together molecular fragments.

Figure 3. Logical relationship between 1D and 2D NMR experiments for structural elucidation.

Conclusion

The ¹³C NMR spectrum of this compound provides a distinct fingerprint of its carbon framework. This guide has detailed the assignment of each carbon signal, grounded in fundamental spectroscopic principles, and provided a robust experimental protocol for acquiring high-quality data. By leveraging this information and, when necessary, employing advanced 2D NMR techniques, researchers can confidently verify the structure of this compound and apply these principles to the characterization of a wide array of indole derivatives in their research and development endeavors.

References

- BenchChem. (n.d.). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.

- Gilday, J. P., & Jackson, A. H. (1986). ¹³C NMR spectra of substituted indoles. Magnetic Resonance in Chemistry, 24(9), 829-831.

- ChemicalBook. (n.d.). This compound.

- Erra-Balsells, R. (1988). ¹³C NMR studies of substituted 2,3‐diphenylindoles. Methyl and nitro derivatives. Journal of Heterocyclic Chemistry, 25(4), 1059-1062.

- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE.

- BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031246).

- da Silva, G. D. F., et al. (2012). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(12), 14643-14665.

- Wiley-VCH. (2007).

- CEITEC. (n.d.). ¹³C NMR (carbon nuclear magnetic resonance).

- Burns, M. J., & Zbieg, J. R. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1744-1747.

- Smith, R. M., & Yan, J. (2016). ¹³C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Symposium Series, 1227, 135-153.

- ChemSynthesis. (n.d.). methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].

- Felli, I. C., & Pierattelli, R. (2015). ¹³C Direct Detected NMR for Challenging Systems. Molecules, 20(7), 12536-12563.

- TargetMol. (n.d.). Methyl 2-(1H-indol-3-yl)

- Supporting Information for B(C₆F₅)

- Sigma-Aldrich. (n.d.). Methyl indole acetate.

- ResearchGate. (n.d.). ¹³C-nmr Chemical Shifts of 1, 2, and 3.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-Depth Technical Guide to the Synthesis and Formation Mechanism of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and mechanistic details for the formation of Methyl 2-(1-methyl-1H-indol-3-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore two primary synthetic strategies: the direct functionalization of an indole precursor and the construction of the indole ring via the Fischer indole synthesis. Each method will be discussed in detail, emphasizing the underlying chemical principles, experimental considerations, and mechanistic intricacies.

Introduction: The Significance of the 1-Methyl-1H-indol-3-ylacetate Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific derivative, this compound, serves as a crucial building block for more complex molecules. The presence of the N-methyl group prevents the formation of intermolecular hydrogen bonds, which can significantly alter the pharmacokinetic properties of the final compound, such as solubility and membrane permeability. The methyl ester at the 3-position provides a versatile handle for further chemical transformations, including amidation and reduction. A thorough understanding of its synthesis is therefore paramount for the efficient development of novel therapeutics.

Synthetic Strategy I: Post-Modification of the Indole Core

A highly efficient and practical approach to the synthesis of this compound involves the sequential N-methylation and O-methylation (esterification) of the readily available starting material, indole-3-acetic acid. This method offers the advantage of utilizing a common and relatively inexpensive precursor.

One-Pot N-Methylation and Esterification using Dimethyl Carbonate

A particularly attractive method for the synthesis of the target molecule is a one-pot reaction using dimethyl carbonate (DMC) as an environmentally benign methylating agent.[1] Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic, whereas DMC offers a safer alternative with methanol and carbon dioxide as the only by-products.[2]

The reaction proceeds by heating indole-3-acetic acid with dimethyl carbonate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This process facilitates both the N-methylation of the indole ring and the esterification of the carboxylic acid functionality in a single synthetic operation.

A detailed experimental procedure is as follows:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole-3-acetic acid (1 equivalent), powdered potassium carbonate (0.5-1 equivalent), and N,N-dimethylformamide (DMF) to create a stirrable mixture.

-

Add dimethyl carbonate (DMC, 2-3 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 130 °C) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| Indole-3-acetic acid | Dimethyl carbonate, Potassium carbonate | DMF | ~130 °C | 4-6 hours | High |

Mechanistic Insights into the One-Pot Reaction

The reaction proceeds through a stepwise mechanism, with the esterification of the carboxylic acid being generally faster than the N-methylation of the indole.

Step 1: O-Methylation (Esterification)

The potassium carbonate deprotonates the carboxylic acid of indole-3-acetic acid to form the corresponding carboxylate anion. This nucleophilic carboxylate then attacks the electrophilic methyl group of dimethyl carbonate, leading to the formation of the methyl ester and a methoxycarbonate anion. The methoxycarbonate anion subsequently decomposes to methanol and carbon dioxide.

Step 2: N-Methylation

Following esterification, the potassium carbonate deprotonates the indole nitrogen, generating a nucleophilic indolide anion. This anion then attacks a second molecule of dimethyl carbonate to yield the N-methylated product.

Figure 2: Proposed workflow for the Fischer indole synthesis.

Detailed Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is complex and involves several key steps:

-

Hydrazone Formation: N-methylphenylhydrazine reacts with methyl levulinate to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

-[3][3]Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-[3][3]sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.

-

Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization occurs.

-

Elimination: Finally, a molecule of ammonia is eliminated to afford the aromatic indole ring.

The choice of acid catalyst is crucial and can include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids. [3]The reaction typically requires elevated temperatures.

Comparison of Synthetic Routes

| Feature | Post-Modification of Indole Core | Fischer Indole Synthesis |

| Starting Materials | Indole-3-acetic acid (readily available) | N-methylphenylhydrazine, Methyl levulinate |

| Number of Steps | Can be a one-pot reaction | Typically two steps (hydrazone formation, cyclization) |

| Reaction Conditions | Reflux in DMF | Often requires strong acids and high temperatures |

| By-products | Methanol, CO₂ (environmentally benign) | Ammonia |

| Versatility | Excellent for modifying existing indole structures | Powerful for constructing the indole core itself |

| Potential Issues | Incomplete reaction, side reactions at other positions | Regioselectivity issues with unsymmetrical ketones |

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies. The post-modification of indole-3-acetic acid, particularly the one-pot N- and O-methylation using dimethyl carbonate, stands out as a highly efficient, practical, and environmentally conscious method. [1]This approach is well-suited for large-scale synthesis due to its operational simplicity and the use of safer reagents.

The Fischer indole synthesis offers a classic and powerful alternative for constructing the indole framework from acyclic precursors. While potentially more demanding in terms of reaction conditions, it provides a versatile entry point to a wide range of substituted indoles. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost of starting materials, and the desired purity of the final product.

References

- Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 607-610.

- Tundo, P., Selva, M., & Bomben, A. (1998).

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

Sources

"starting materials for Methyl 2-(1-methyl-1H-indol-3-yl)acetate synthesis"

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Introduction

This compound is a derivative of the phytohormone indole-3-acetic acid (IAA)[1][2]. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity[3][4]. Consequently, the synthesis of specific indole derivatives like this compound is of considerable interest to researchers in drug discovery and development. This guide provides a detailed exploration of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most intuitive approach involves the late-stage modification of a pre-existing indole-3-acetic acid core. A more convergent strategy involves the construction of the indole ring itself, incorporating the necessary substituents from acyclic precursors.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy 1: Post-Modification of the Indole-3-Acetic Acid (IAA) Scaffold

This strategy leverages the commercial availability of indole-3-acetic acid (IAA), a common plant hormone[1][2]. The synthesis involves two key transformations: N-methylation of the indole nitrogen and esterification of the carboxylic acid. These steps can be performed sequentially or, under certain conditions, concurrently in a one-pot reaction.

Core Concept: Sequential N-Alkylation and O-Esterification

The indole NH proton is weakly acidic, with a pKa of approximately 16-17. It can be deprotonated by a sufficiently strong base to form a nucleophilic anion, which can then be alkylated[5]. The carboxylic acid group can be esterified using standard methods.

Key Transformation 1: N-Methylation of the Indole Nitrogen

The N-methylation of the indole ring is a crucial step. The choice of methylating agent and base is critical for achieving high yield and selectivity.

-

Classical Approach (Methyl Iodide): A traditional method involves deprotonating the indole with a strong base like sodium hydride (NaH) followed by an SN2 reaction with methyl iodide[5]. While effective, this method uses a hazardous reagent (NaH) and a toxic, volatile alkylating agent (MeI).

-

Modern Approach (Dimethyl Carbonate): A greener and safer alternative is the use of dimethyl carbonate (DMC)[6][7]. DMC is less toxic and acts as both a reagent and a solvent. The reaction is typically carried out in the presence of a mild base like potassium carbonate (K₂CO₃) at elevated temperatures. This method avoids the use of highly reactive and hazardous reagents.

Key Transformation 2: Esterification of the Carboxylic Acid

Following N-methylation, the resulting (1-methyl-1H-indol-3-yl)acetic acid must be converted to its methyl ester. Several standard methods are applicable:

-

Fischer Esterification: This classic method involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄)[8]. The reaction is driven to completion by using a large excess of methanol.

-

Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which is then alkylated with a methylating agent like methyl iodide or dimethyl sulfate[9].

-

Reagents like TMS-Diazomethane: Trimethylsilyldiazomethane provides a rapid and clean method for converting carboxylic acids to methyl esters under mild conditions[9].

Integrated Protocol: One-Pot N,O-Dimethylation using Dimethyl Carbonate

A highly efficient approach is to perform both the N-methylation and the O-methylation (esterification) in a single step using dimethyl carbonate (DMC). This process is advantageous as it reduces workup steps and improves overall efficiency.

Caption: Workflow for the one-pot synthesis from IAA.

Experimental Protocol:

-

To a round-bottom flask, add indole-3-acetic acid (1.0 eq), powdered potassium carbonate (0.88 eq), and N,N-dimethylformamide (DMF)[7].

-

Add dimethyl carbonate (DMC) (3.0 eq) to the mixture[7].

-

Heat the resulting mixture to reflux (approximately 130°C) for 6 hours. Monitor the reaction's progress using HPLC or TLC[7].

-

After the starting material is consumed, cool the reaction mixture to room temperature[7].

-

Partition the mixture between water and a suitable organic solvent like tert-butyl methyl ether (TBME)[7].

-

Separate the organic layer, wash with water, and evaporate the volatiles under reduced pressure[6][10].

-

The crude product, which may contain a mixture of the desired N,O-dimethylated product and the O-methylated intermediate, can be purified by column chromatography on silica gel[6].

| Reagent | Molar Eq. | Purpose |

| Indole-3-acetic acid | 1.0 | Starting Material |

| Dimethyl Carbonate (DMC) | 3.0 | Methylating Agent |

| Potassium Carbonate (K₂CO₃) | ~0.9 | Base |

| N,N-Dimethylformamide (DMF) | Solvent | Solvent |

Causality and Insights:

-

Using K₂CO₃ as the base is sufficient to deprotonate both the indole nitrogen and the carboxylic acid, allowing for methylation at both sites.

-

DMF is used as a high-boiling polar aprotic solvent to facilitate the reaction at the required temperature of ~130°C[7].

-

The reaction yields a mixture where the N,O-dimethylated product is major, but some O-methylated product (Methyl 2-(1H-indol-3-yl)acetate) is also formed[6]. The ratio can be controlled by reaction time and stoichiometry.

Synthetic Strategy 2: Fischer Indole Synthesis

This classical and powerful method constructs the indole ring from acyclic precursors. It involves the acid-catalyzed cyclization of an aryl hydrazone[11][12]. For the target molecule, this requires a specifically substituted hydrazine and a keto-ester.

Core Concept and Starting Materials

The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions[12]. To obtain this compound, the required starting materials are:

-

N-Methylphenylhydrazine: This provides the benzene ring and the N-methylated nitrogen of the final indole.

-

Methyl Levulinate (Methyl 4-oxopentanoate): This C4 keto-ester provides the atoms for the pyrrole ring and the acetate side chain. An alternative is an alkyl γ,γ-dialkoxybutyrate, which can generate the required carbonyl functionality in situ[13].

Caption: Key stages of the Fischer Indole Synthesis pathway.

Experimental Protocol (Generalized):

-

Condense N-methylphenylhydrazine (1.0 eq) with methyl levulinate (1.0 eq) in a suitable solvent like ethanol or acetic acid to form the corresponding N-methylphenylhydrazone[14]. This step may be performed in situ.

-

Add an acid catalyst. A variety of Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) can be used[12][15].

-

Heat the reaction mixture to induce the[11][11]-sigmatropic rearrangement, cyclization, and elimination of ammonia, leading to the formation of the aromatic indole ring[12].

-

After cooling, the reaction is typically worked up by neutralization and extraction with an organic solvent.

-

Purification is achieved through distillation or column chromatography.

| Reagent | Molar Eq. | Purpose |

| N-Methylphenylhydrazine | 1.0 | Indole N1 and Benzene Ring Source |

| Methyl Levulinate | 1.0 | Pyrrole Ring and Sidechain Source |

| Acid Catalyst (e.g., H₂SO₄) | Catalytic | Promotes Rearrangement/Cyclization |

| Solvent (e.g., Ethanol) | Solvent | Reaction Medium |

Causality and Insights:

-

The mechanism proceeds through a key[11][11]-sigmatropic rearrangement of the enamine tautomer of the hydrazone[12][14].

-

The choice of acid catalyst is crucial and can significantly impact the yield and purity of the product. Polyphosphoric acid (PPA) is often effective for this transformation[12].

-

This method builds the core structure in a single, albeit complex, step from non-indole starting materials, which can be advantageous for producing diverse analogues by simply changing the hydrazine or carbonyl component.

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1: Post-Modification | Strategy 2: Fischer Indole Synthesis |

| Starting Materials | Indole-3-acetic acid, Dimethyl Carbonate | N-Methylphenylhydrazine, Methyl Levulinate |

| Availability | IAA is readily available and relatively inexpensive. | Precursors are common but may require synthesis. |

| Number of Steps | Can be a one-pot reaction from IAA. | Typically a one-pot reaction from precursors. |

| Scalability | Generally straightforward to scale up. | Can be challenging to scale due to exotherms and viscous media (e.g., with PPA). |

| Key Advantages | High efficiency, uses a common starting material, safer reagents (DMC). | Convergent, good for analogue synthesis. |

| Potential Issues | Potential for side products (O-methylation without N-methylation). | Harsh acidic conditions, potential for regioisomeric products with unsymmetrical ketones. |

Conclusion

The synthesis of this compound can be approached from two primary strategic directions. The post-modification of commercially available indole-3-acetic acid, particularly through a one-pot N,O-dimethylation with dimethyl carbonate, represents a highly efficient, safe, and direct route. Alternatively, the classic Fischer indole synthesis offers a convergent pathway, constructing the substituted indole core from N-methylphenylhydrazine and methyl levulinate. The choice between these strategies will depend on the specific needs of the researcher, considering factors such as starting material availability, scalability, and the desire to create structural analogues.

References

-

A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. (2001). Organic Process Research & Development, 5(6), 607. [Link]

-

Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. (2023). Taylor & Francis Online. [Link]

-

Fischer Indole Synthesis. Cambridge University Press. [Link]

-

Indole-3-acetic acid | C10H9NO2. LookChem. [Link]

- Methylation of indole compounds using dimethyl carbonate.

-

Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. (2015). National Institutes of Health. [Link]

- Methylation of indole compounds using dimethy carbonate.

-

An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. (2005). PMC - PubMed Central. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

- Process of producing indole-3-acetic acids.

-

Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. PubliCatt. [Link]

-

methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate. ChemSynthesis. [Link]

-

Methyl indole-3-acetate | C11H11NO2. PubChem. [Link]

-

Indole-3-acetic acid. Wikipedia. [Link]

-

Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate. [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. [Link]

-

in the chemical literature: N-alkylation of an indole. YouTube. [Link]

-

1-methylindole. Organic Syntheses Procedure. [Link]

-

Acid to Ester - Common Conditions. University of Rochester. [Link]

-

1H-Indole-3-acetic acid, methyl ester. NIST WebBook. [Link]

-

Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. SciSpace. [Link]

-

Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]

Sources

- 1. Cas 87-51-4,Indole-3-acetic acid | lookchem [lookchem.com]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Fischer Indole Synthesis [organic-chemistry.org]

A Comprehensive Analysis of the Solubility Profile of Methyl 2-(1-methyl-1H-indol-3-yl)acetate for Advanced Research Applications

An In-Depth Technical Guide:

Executive Summary and Introduction

This technical guide provides a detailed examination of the solubility characteristics of Methyl 2-(1-methyl-1H-indol-3-yl)acetate (CAS: 58665-00-2). In drug discovery and development, a compound's solubility is a critical physicochemical parameter that dictates its formulation potential, bioavailability, and ultimate therapeutic efficacy.[1] Poor aqueous solubility is a leading cause of failure for promising new chemical entities. This document serves as a foundational resource for researchers, medicinal chemists, and formulation scientists, offering both theoretical predictions and actionable experimental protocols to accurately determine and optimize the solubility of this specific indole derivative.

This compound belongs to the indole class of compounds, a scaffold renowned for its prevalence in bioactive molecules and pharmaceuticals.[2] The addition of a methyl group to the indole nitrogen (N-1 position) and the methyl ester functional group significantly influences its polarity, hydrogen bonding capacity, and crystalline structure, all of which are determinants of solubility. This guide will deconstruct the molecule's structural attributes to predict its behavior in various solvent systems and provide robust, validated methodologies for its empirical quantification.

1.1 Molecular Profile

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 58665-00-2 | [3] |

| Molecular Formula | C₁₂H₁₃NO₂ | Inferred from structure[3] |

| Molecular Weight | 203.24 g/mol | Inferred from formula |

| Structure |  |

Theoretical Solubility Assessment and Physicochemical Rationale

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4]

-

The Indole Core: The bicyclic indole ring system is predominantly aromatic and hydrophobic.

-

N-Methyl Group: The methylation at the N-1 position removes the hydrogen-bond donor capability of the parent indole's N-H group. This substitution typically increases lipophilicity and may reduce solubility in polar protic solvents like water. The introduction of a methyl group is a common strategy in drug design to modulate physicochemical and pharmacokinetic properties.[5]

-

Methyl Acetate Side Chain: The ester functional group (-CH₂COOCH₃) introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen). However, it lacks hydrogen bond donating capabilities.

Predicted Solubility Behavior: Based on this structural analysis, this compound is predicted to be:

-

Poorly soluble in water. The large, non-polar surface area of the N-methylated indole ring is expected to dominate its interaction with water. For comparison, the parent scaffold, indole, is only slightly soluble in water (approx. 0.1 g/100 mL).[6]

-

Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the molecule. The parent compound without the N-methylation, Methyl 2-(1H-indol-3-yl)acetate, shows high solubility in DMSO (≥50 mg/mL).[7][8][9]

-

Soluble in moderately polar solvents like ethyl acetate and acetone, and chlorinated solvents such as dichloromethane and chloroform. The synthesis of this compound involves extraction with ethyl acetate, confirming its solubility in this solvent.[3]

-

Sparingly soluble in non-polar solvents like hexanes or cyclohexane, as the polarity of the ester group will hinder dissolution.

Table 2.1: Solubility Data of Structurally Related Analogs

| Compound | Solvent | Solubility | Source |

| Methyl 2-(1H-indol-3-yl)acetate | DMSO | ~50-55 mg/mL | [7][8][9] |

| Methyl 2-(1H-indol-3-yl)acetate | Water (Predicted) | 1.15 g/L | [10] |

| Indole | Water | ~1 g/L | [6] |

| Methyl Acetate | Water | ~250 g/L (25%) | [11][12] |

Key Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental and systemic factors. Understanding these variables is crucial for both experimental design and formulation development.

-

Temperature: For most solid organic compounds, solubility is an endothermic process, meaning it increases with a rise in temperature.[1][6] This provides a potential avenue for creating supersaturated solutions, which can be useful in specific formulation strategies, though stability must be carefully monitored upon cooling.

-

pH and Stability: Unlike its N-H parent, this compound lacks an acidic proton on the indole nitrogen, making its core structure relatively insensitive to pH changes within a moderate range. However, the methyl ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions, which would degrade the compound into 1-methyl-indole-3-acetic acid and methanol.[11] This degradation is a critical consideration when developing aqueous formulations.

-

Co-solvents and Excipients: The solubility of poorly soluble drugs can be dramatically increased by using co-solvents (e.g., ethanol, propylene glycol, PEG300) or formulating with surfactants and cyclodextrins.[9] An effective in-vivo formulation for the parent analog was achieved using a mixture of DMSO, PEG300, Tween 80, and saline, demonstrating the power of this approach.[9]

-

Solid State Properties: The crystal lattice energy of a solid must be overcome for dissolution to occur. The existence of different polymorphs or amorphous forms of the compound can lead to significant variations in observed solubility. It is imperative to characterize the solid form being used in any solubility study.

Caption: Key factors modulating the solubility of the target compound.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data requires robust, well-controlled experimental protocols. The following sections detail the gold-standard shake-flask method coupled with quantification by High-Performance Liquid Chromatography (HPLC).

Overall Experimental Workflow

The process begins with sample preparation, followed by achieving equilibrium in the chosen solvent, separating the solid from the saturated solution, and finally, quantifying the dissolved compound.

Caption: Standard workflow for equilibrium solubility determination.

Protocol 1: Equilibrium Shake-Flask Method

Rationale: This method is considered the benchmark for determining thermodynamic equilibrium solubility. By adding an excess of the solid compound, a saturated solution is formed, ensuring the measured concentration represents the true solubility limit under the specified conditions. Equilibration for 24-48 hours is crucial to allow the system to reach a thermodynamic steady state.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound (e.g., 5-10 mg) to a 2 mL glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PVDF or PTFE) and filter the solution into a clean vial.

-

Expert Insight: This filtration step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. Pre-saturating the filter by discarding the first ~100 µL is a best practice to avoid loss of analyte due to adsorption.

-

-

Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analysis: Proceed with quantification as described in Protocol 2.

Protocol 2: Quantification by Reversed-Phase HPLC

Rationale: HPLC offers high specificity and sensitivity for quantifying indole derivatives.[13] The aromatic indole ring provides a strong chromophore for UV detection and is also fluorescent, allowing for highly sensitive fluorometric detection. A reversed-phase C18 column is effective at retaining this moderately non-polar compound.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately hydrophobic compounds. |

| Mobile Phase A | Water with 0.1% Acetic Acid | Acidification improves peak shape for indolic compounds. |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid | Common organic eluent for reversed-phase. |

| Gradient | 20% B to 95% B over 15 min | Ensures elution of the compound and cleaning of the column. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30°C | Maintains reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume. |

| Detection | Primary: Fluorescence (Ex: 280 nm, Em: 350 nm) Secondary: UV (280 nm) | Fluorescence is highly sensitive and specific for indoles.[13] |

Methodology:

-

Standard Curve Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at 1 mg/mL. Perform serial dilutions to create a set of calibration standards (e.g., ranging from 0.1 µg/mL to 50 µg/mL).

-

System Suitability: Inject a mid-range standard multiple times to ensure the HPLC system is performing correctly (i.e., reproducible retention times and peak areas).

-

Sample Analysis: Inject the diluted samples from the shake-flask experiment (Protocol 1).

-

Data Processing: Integrate the peak area corresponding to the analyte.

-

Calculation: Construct a linear regression curve of peak area versus concentration from the calibration standards. Use the equation of the line to calculate the concentration of the diluted samples. Multiply this value by the dilution factor to determine the final solubility in the original solvent.

Conclusion for the Practicing Scientist

This guide establishes a comprehensive framework for understanding and quantifying the solubility of this compound. While direct experimental data for this specific molecule is not widely published, a thorough analysis of its structure and comparison with related analogs predict it to be a compound with low aqueous solubility but good solubility in common polar aprotic organic solvents like DMSO.

For researchers in drug development, the provided step-by-step protocols for the equilibrium shake-flask method and RP-HPLC quantification represent a self-validating system to generate reliable, publication-quality data. The key to accuracy lies in meticulous execution: ensuring thermodynamic equilibrium is reached, carefully separating the solid and liquid phases, and using a validated analytical method for quantification. By controlling for factors such as temperature, pH, and the solid-state form of the material, scientists can confidently characterize the solubility of this compound, enabling informed decisions in formulation, screening, and further preclinical development.

References

-

Solubility of Things. (n.d.). Indole. Retrieved from [Link]

-

PubChem. (n.d.). methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-acetate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Indole-3-methyl acetate (FDB000936). Retrieved from [Link]

-

Chemical Synthesis Database. (2025). methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. Retrieved from [Link]

-

Sauthof, L., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl acetate. Retrieved from [Link]

-

Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of High Resolution Chromatography. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Methyl acetate (FDB008125). Retrieved from [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 58665-00-2 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Methyl 2-(1H-indol-3-yl)acetate | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. Showing Compound Indole-3-methyl acetate (FDB000936) - FooDB [foodb.ca]

- 11. Methyl acetate - Wikipedia [en.wikipedia.org]

- 12. Showing Compound Methyl acetate (FDB008125) - FooDB [foodb.ca]

- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(1-methyl-1H-indol-3-yl)acetate: A Versatile Precursor in Modern Organic Synthesis

Introduction

In the landscape of organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, indole derivatives hold a privileged position due to their prevalence in natural products and pharmaceutically active compounds. This guide focuses on a particularly valuable, yet often overlooked, precursor: Methyl 2-(1-methyl-1H-indol-3-yl)acetate .

This compound, a derivative of the natural auxin indole-3-acetic acid, offers a unique combination of stability and reactivity that makes it an ideal starting point for a diverse range of chemical transformations. The presence of the N-methyl group is a key feature, as it protects the indole nitrogen from undesired side reactions, thereby simplifying reaction pathways and improving yields. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

Synthesis of the Precursor: Establishing a Reliable Foundation

The accessibility of a precursor is as crucial as its reactivity. Fortunately, this compound can be synthesized through several reliable methods. The most common and practical approach involves the direct methylation of commercially available indole-3-acetic acid.

Preferred Synthetic Route: Exhaustive Methylation with Dimethyl Carbonate

A robust and environmentally benign method for the synthesis of this compound is the exhaustive methylation of indole-3-acetic acid using dimethyl carbonate (DMC). This one-pot reaction methylates both the indole nitrogen and the carboxylic acid, offering high yields and operational simplicity.

Causality of Experimental Choices:

-

Dimethyl Carbonate (DMC): DMC serves as a "green" methylating agent, being less toxic and more environmentally friendly than traditional reagents like methyl iodide or dimethyl sulfate. It acts as the source of methyl groups for both N-methylation and O-methylation (esterification).

-

Potassium Carbonate (K₂CO₃): A mild base is required to deprotonate the indole nitrogen and the carboxylic acid, facilitating the nucleophilic attack on the dimethyl carbonate.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to ensure the solubility of the reactants and to facilitate the SN2-type methylation reactions.

-

Reflux Temperature (~130°C): The reaction requires elevated temperatures to overcome the activation energy for both N- and O-methylation, driving the reaction to completion.

Experimental Protocol: Synthesis via Dimethyl Carbonate

Materials:

-

Indole-3-acetic acid

-

Potassium carbonate (powdered)

-

Dimethyl carbonate (DMC)

-

N,N-Dimethylformamide (DMF)

-

tert-Butyl methyl ether (TBME)

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole-3-acetic acid (1.0 eq), powdered potassium carbonate (0.5 eq), and DMF.

-

To the stirred mixture, add dimethyl carbonate (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 130°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Partition the mixture between water and tert-butyl methyl ether (TBME).

-

Separate the organic layer, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The Synthetic Versatility of this compound

The true value of this precursor lies in its predictable and versatile reactivity. The key reactive sites are the α-carbon to the ester and the ester carbonyl group itself.

Caption: Key reactive pathways of this compound.

Ester Hydrolysis: Accessing the Carboxylic Acid

The methyl ester can be readily hydrolyzed under basic conditions to yield 1-methyl-1H-indole-3-acetic acid. This transformation is fundamental for subsequent reactions such as amide bond formation, which is a cornerstone of medicinal chemistry.

Experimental Protocol: Base-Catalyzed Ester Hydrolysis

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water.

-

Add an excess of LiOH or NaOH (2-3 eq) to the solution.

-

Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with HCl until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-3-acetic acid.

Ester Reduction: Formation of the Primary Alcohol

Reduction of the ester group provides access to 2-(1-methyl-1H-indol-3-yl)ethanol. This primary alcohol is a versatile intermediate that can be further functionalized, for instance, through oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution reactions. The choice of reducing agent is critical for this transformation.

Causality of Reagent Choice:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent is necessary to reduce the ester to the primary alcohol.[1][2] Softer reducing agents like sodium borohydride are generally not reactive enough for this purpose. The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether.

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

Sodium hydroxide solution

-

Sodium sulfate

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(1-methyl-1H-indol-3-yl)ethanol.

α-Carbon Functionalization via Enolate Formation

The protons on the carbon alpha to the ester group are acidic and can be removed by a strong, non-nucleophilic base to form an enolate.[3] This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.

Causality of Reagent Choice:

-

Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered base, ideal for generating the enolate without competing nucleophilic attack at the ester carbonyl. It is typically prepared in situ from diisopropylamine and n-butyllithium at low temperatures.

Caption: General workflow for the α-alkylation of the precursor.

This reactivity is particularly useful for building molecular complexity. The resulting α-substituted indole-3-acetates are valuable intermediates in their own right, finding application in the synthesis of various biologically active molecules.

Application in the Synthesis of Bioactive Molecules

The true measure of a precursor's utility is its successful application in the synthesis of valuable target molecules. This compound and its direct derivatives serve as key building blocks in the synthesis of compounds with potential therapeutic applications, such as tubulin polymerization inhibitors.[4][5]

For instance, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which have shown potent antiproliferative activity against various cancer cell lines, can be envisioned to start from the precursor.[4][5] The synthesis would involve the reduction of the ester to the corresponding alcohol, conversion of the alcohol to a leaving group, and subsequent amination and acylation steps.

Spectroscopic Data for Characterization